2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile
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Overview
Description
2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H7F4N. It is characterized by the presence of a fluoro, methyl, and trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor, such as 2-fluoro-4-methylphenylacetonitrile, using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Trifluoromethylation: Using TMSCF3 and a fluoride source as a catalyst.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation can yield trifluoromethylated derivatives, while oxidation can produce corresponding carboxylic acids or ketones .
Scientific Research Applications
2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In pharmaceuticals, it may act by inhibiting or modulating the activity of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylacetonitrile
- 2-Fluoro-4-methylphenylacetonitrile
- 2-Fluoro-4-(trifluoromethyl)benzonitrile
Comparison: 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications .
Properties
IUPAC Name |
2-[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c1-6-2-3-7(4-5-15)9(11)8(6)10(12,13)14/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNILPJPGBDSOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC#N)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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